N-{4-[(diethylamino)methyl]phenyl}-3-fluorobenzamide
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Overview
Description
N-{4-[(diethylamino)methyl]phenyl}-3-fluorobenzamide, commonly known as “DEAF” is a chemical compound that has been widely studied for its potential applications in scientific research. DEAF is a small molecule that belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of DEAF is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in key cellular processes. Specifically, DEAF has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression. By inhibiting the activity of these enzymes, DEAF may alter the expression of genes involved in cell growth and proliferation, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
DEAF has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell cycle arrest. Additionally, DEAF has been shown to have neuroprotective effects, potentially making it a therapeutic agent for neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of DEAF.
Advantages and Limitations for Lab Experiments
DEAF has several advantages for lab experiments, including its small size and ease of synthesis. Additionally, DEAF has been shown to exhibit a range of biological activities, making it a promising candidate for scientific research. However, there are also limitations to the use of DEAF in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are several future directions for research on DEAF. One potential avenue is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects of DEAF. Finally, there is a need for further studies on the safety and toxicity of DEAF, particularly in the context of its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of DEAF involves the reaction of 3-fluoroaniline with diethyl(methyl)malonate in the presence of sodium hydride and then the reaction of the resulting intermediate with formaldehyde and diethylamine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
DEAF has been shown to exhibit a range of biological activities, making it a promising candidate for scientific research. It has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. DEAF has also been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
Properties
IUPAC Name |
N-[4-(diethylaminomethyl)phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-3-21(4-2)13-14-8-10-17(11-9-14)20-18(22)15-6-5-7-16(19)12-15/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDSCJNGLOFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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